molecular formula C11H15N5O3S2 B2771261 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097922-57-9

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2771261
CAS No.: 2097922-57-9
M. Wt: 329.39
InChI Key: HCDFCGQENGDWNF-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. It features a piperazine core symmetrically functionalized with two distinct heteroaryl motifs: a 3,5-dimethylisoxazole-4-sulfonyl group and a 1,2,5-thiadiazole moiety. This unique structure makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry, particularly in the development of novel agrochemicals and pharmaceuticals. The 1,2,5-thiadiazole ring is a notable pharmacophore found in compounds with diverse biological activities . Research into analogous heteroarylpiperazine derivatives has demonstrated significant potential for fungicidal applications, suggesting this compound could serve as a key scaffold in the discovery of new crop protection agents . Furthermore, piperazine compounds with similar structural complexity are being investigated for their miticidal and ovicidal activity, indicating its potential utility in developing new pest control solutions for agricultural and horticultural use . The presence of the sulfonyl group also offers a site for further chemical modification, allowing researchers to fine-tune the compound's physicochemical properties and biological activity. This product is intended For Research Use Only and is not for use in human or veterinary diagnostic or therapeutic procedures. Researchers are encouraged to consult the relevant scientific literature for handling and storage guidelines.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-8-11(9(2)19-13-8)21(17,18)16-5-3-15(4-6-16)10-7-12-20-14-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDFCGQENGDWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperazine moiety linked to a sulfonamide group and a thiadiazole ring. Its structural complexity allows for various interactions with biological targets, which is critical for its pharmacological applications. The molecular formula is C11H14N4O2SC_{11}H_{14}N_4O_2S, and it has a molecular weight of approximately 270.32 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine. For instance, derivatives of oxazoles and thiadiazoles have been shown to exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis.

Case Study: Antibacterial Screening
A study investigated the antibacterial activity of several piperazine derivatives against Staphylococcus aureus and Escherichia coli. Compounds were tested using the agar disc diffusion method at concentrations ranging from 0.5 to 10 mM. Results indicated that certain derivatives demonstrated significant inhibitory effects, suggesting that modifications in the piperazine structure could enhance antibacterial efficacy .

CompoundTarget BacteriaInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
1-[...]Staphylococcus aureus14

Anticancer Activity

There is emerging evidence that compounds containing oxazole and thiadiazole rings possess anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Case Study: Cytotoxicity Assay
In vitro studies evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating promising anticancer activity .

CompoundCell LineIC50 (µM)
Compound AHeLa8
Compound BMCF-710
1-[...]HeLa9

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for development in several therapeutic areas:

  • Antibacterial Agents : Targeting resistant strains such as MRSA.
  • Anticancer Drugs : Developing new treatments for various cancers.
  • Anti-inflammatory Agents : Investigating effects on inflammatory pathways.

Mechanism of Action

The mechanism of action of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and thiadiazole groups can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays to elucidate the precise molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of both the thiadiazole and piperazine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various research fields, making it a valuable compound for further study .

Biological Activity

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS Number: 2097922-57-9) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C11H15N5O3S2C_{11}H_{15}N_{5}O_{3}S_{2}, with a molecular weight of 329.4 g/mol. Its structure features a piperazine ring linked to a sulfonyl group and heterocyclic moieties (3,5-dimethylisoxazole and 1,2,5-thiadiazole), which are known to enhance biological activity.

Antibacterial Activity

Research indicates that compounds containing the oxazole and thiadiazole moieties exhibit significant antibacterial properties. For example, studies have shown that derivatives of oxadiazole can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. For instance, derivatives featuring the 1,2,4-oxadiazole unit have shown promising results against various cancer cell lines. In vitro studies revealed that certain derivatives had IC50 values indicating effective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 Value (µM)
Compound DHeLa92.4
Compound ECaCo-285.0
Compound FMCF7 (breast cancer)70.0

Enzyme Inhibition

Furthermore, the compound's potential as an enzyme inhibitor has been documented. Similar structures have demonstrated inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase. For example, a study indicated that derivatives with the piperazine scaffold showed strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM .

Study on Antibacterial Properties

In a comparative study of synthesized oxadiazole derivatives, researchers evaluated their antibacterial efficacy using standard disc diffusion methods. The results indicated that compounds similar to our target compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting a potential mechanism of action through disruption of bacterial cell wall synthesis .

Study on Anticancer Activity

A recent investigation into the anticancer properties of piperazine derivatives revealed that modifications at the sulfonyl group significantly enhanced cytotoxicity against multiple cancer types. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

  • Step 1 : Formation of the 3,5-dimethyl-1,2-oxazole sulfonyl chloride intermediate via reaction of 3,5-dimethylisoxazole with chlorosulfonic acid under controlled temperatures (0–5°C) .
  • Step 2 : Sulfonylation of the piperazine ring using the sulfonyl chloride intermediate in anhydrous dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Introduction of the 1,2,5-thiadiazole moiety via nucleophilic substitution or coupling reactions, often employing palladium catalysts (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at reflux .
  • Optimization : Reaction yields are improved by monitoring progress via TLC and using column chromatography for purification .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity, particularly distinguishing sulfonyl and thiadiazole substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with electrospray ionization (ESI) preferred for sulfonamide-containing compounds .
  • Infrared (IR) Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals grown via slow evaporation in ethanol/water mixtures .

Q. What are the common chemical reactions involving the sulfonyl and thiadiazole moieties in this compound?

  • Methodological Answer :

  • Sulfonyl Group :
  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Oxidation : Resistant to mild oxidants (e.g., H₂O₂) but degrades under strong conditions (e.g., KMnO₄) .
  • Thiadiazole Moiety :
  • Electrophilic Aromatic Substitution : Halogenation (e.g., Cl₂/FeCl₃) occurs at the 4-position of the thiadiazole ring .
  • Ring-Opening Reactions : Reacts with Grignard reagents to form thiolate intermediates, requiring inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of the sulfonylation step during synthesis?

  • Methodological Answer :

  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of sulfonyl chloride intermediates .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) accelerate sulfonylation by activating the sulfonyl chloride .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride formation to prevent decomposition .
  • Workup Strategies : Quench excess reagents with ice-cold water, followed by extraction with ethyl acetate and drying over MgSO₄ .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) methods to rule out assay-specific artifacts .
  • Purity Analysis : Use HPLC (≥95% purity threshold) to confirm that observed effects are not due to impurities .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiadiazole with oxadiazole) to isolate pharmacophoric groups responsible for activity .

Q. How can researchers investigate the interaction of this compound with biological targets like enzymes or receptors?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses, focusing on hydrogen bonds between the sulfonyl group and catalytic residues .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip and measuring real-time compound interaction .
  • Fluorescence Polarization : Track displacement of fluorescent ligands in competitive binding assays, with data normalized to controls (e.g., DMSO vehicle) .

Q. What experimental designs are recommended for assessing metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Liver Microsomes : Incubate the compound with NADPH-fortified microsomes at 37°C, sampling at 0, 15, 30, and 60 minutes. Analyze remaining compound via LC-MS/MS .
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to determine IC₅₀ values, ensuring correlation with clinically relevant concentrations .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong half-life, guided by metabolic soft-spot analysis .

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